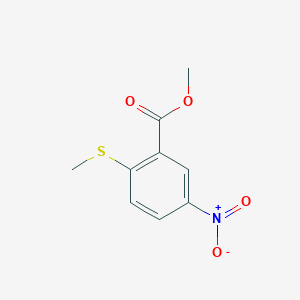

Methyl 2-(methylthio)-5-nitrobenzoate

概要

説明

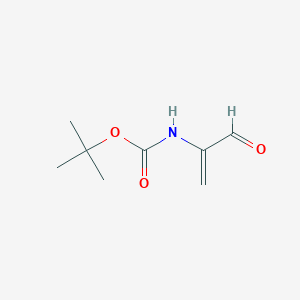

Methyl 2-(methylthio)-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a nitro group at the 5-position and a methylthio group at the 2-position

科学的研究の応用

Methyl 2-(methylthio)-5-nitrobenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activities.

Biology: Investigated for its potential antimicrobial and antifungal properties. The nitro group and methylthio group contribute to its biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

作用機序

Target of Action

(strain B-0618) . This enzyme is involved in the oxidative demethylation of sarcosine .

Biochemical Pathways

Compounds with similar structures, such as 2-(methylthio)phenol, have been found to be involved in the sexual deception of certain wasp species by orchids . This suggests that Methyl 2-(methylthio)-5-nitrobenzoate could potentially affect biochemical pathways related to signal transduction or chemical communication.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function or activity

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is speculated that this compound may exhibit changes in its effects over time, potentially related to its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Methyl 2-(methylthio)-5-nitrobenzoate may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, potentially influencing its activity or function

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)

Major Products Formed

Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate

Reduction: Methyl 2-(methylthio)-5-aminobenzoate

Substitution: Various halogenated or further nitrated derivatives

類似化合物との比較

Methyl 2-(methylthio)-5-nitrobenzoate can be compared with other similar compounds, such as:

Methyl 2-(methylthio)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.

Methyl 2-(methylsulfinyl)-5-nitrobenzoate:

Methyl 2-(methylsulfonyl)-5-nitrobenzoate: Contains a sulfone group, which significantly alters its chemical behavior and biological activity.

特性

IUPAC Name |

methyl 2-methylsulfanyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULMXSINASASPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428227 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-70-3 | |

| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![ACETAMIDE,N-[1-BENZYL-2-ALLYL]-](/img/structure/B65120.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)

![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)

![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)